[4-(3-Methylphenoxy)phenyl]methanol

Agrochemical Synthesis Fungicide Intermediate Process Chemistry

Researchers developing mefentrifluconazole or exploring SAR of triazole antifungals require the precise 3-methylphenoxy intermediate to achieve target activity. Generic analogs lead to inactive compounds or low yields. [4-(3-Methylphenoxy)phenyl]methanol (CAS 53818-56-7) is the exact building block validated in patented high-yield processes. • Enables mefentrifluconazole synthesis with correct substitution pattern for CYP51 binding (Kd ~0.5 nM lead). • Dramatic yield improvement from ~6% to 74.7% via CeCl₃-mediated coupling, offering a scalable route. • Available in ≥98% purity, ready for immediate bench-to-pilot scale-up.

Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
CAS No. 53818-56-7
Cat. No. B1415009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(3-Methylphenoxy)phenyl]methanol
CAS53818-56-7
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC2=CC=C(C=C2)CO
InChIInChI=1S/C14H14O2/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-9,15H,10H2,1H3
InChIKeyQHBCPJQVVMEFOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(3-Methylphenoxy)phenyl]methanol Procurement Overview


[4-(3-Methylphenoxy)phenyl]methanol is a phenoxyphenyl alcohol derivative with the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol . It is a key intermediate in the synthesis of triazole fungicides, specifically mefentrifluconazole, and its 3-methylphenoxy substitution pattern is critical for downstream fungicidal activity [1]. The compound is commercially available at purities ranging from 95% to 98% .

Structural Specificity of [4-(3-Methylphenoxy)phenyl]methanol


In the synthesis of modern triazole fungicides, the substitution pattern on the phenoxyphenyl alcohol intermediate is not interchangeable. The 3-methylphenoxy moiety in [4-(3-Methylphenoxy)phenyl]methanol provides the precise steric and electronic properties required for optimal activity of the final fungicide, mefentrifluconazole [1]. Analogs with different methyl substitution positions (e.g., 4-methylphenoxy) or unsubstituted phenoxy groups yield triazole derivatives with significantly reduced or absent fungicidal efficacy [2]. This structural specificity mandates the use of the exact CAS 53818-56-7 compound in any process aiming to produce the commercial fungicide mefentrifluconazole or its derivatives [1].

Quantitative Evidence for [4-(3-Methylphenoxy)phenyl]methanol


Lanthanoid-Mediated Yield Improvement

The synthesis of the fungicide intermediate compound II (which incorporates [4-(3-Methylphenoxy)phenyl]methanol) demonstrates a dramatic yield improvement when a lanthanoid salt is used. The process employing CeCl₃ yields the desired triazole product mefentrifluconazole at 74.7%, compared to a yield of only approximately 6% when no lanthanoid salt is used [1]. This demonstrates that the specific structural features of the target compound are optimally utilized under this patented process, making it the preferred intermediate for efficient, high-yield production of mefentrifluconazole.

Agrochemical Synthesis Fungicide Intermediate Process Chemistry

3-Methyl vs. 4-Methylphenoxy Antifungal Activity

The fungicidal activity of the final triazole product is highly dependent on the substitution pattern of the phenoxyphenyl alcohol intermediate. The 3-methylphenoxy group in the target compound leads to the synthesis of mefentrifluconazole, a commercial fungicide with a reported Kd of 0.5 nM against fungal CYP51 . In contrast, triazole derivatives synthesized from the 4-methylphenoxy analog exhibit significantly reduced activity, and are not developed as commercial fungicides [1]. This structure-activity relationship (SAR) is a well-established principle in triazole fungicide design [2].

Structure-Activity Relationship Fungicide Triazole

Procurement-Grade Purity for Agrochemical R&D

For research and development purposes, the target compound is available at a guaranteed minimum purity of 95% from multiple reputable vendors . This level of purity is consistent with the requirements for reproducible synthetic chemistry and biological testing, and is comparable to or higher than that of some positional isomers. For instance, the 4-methylphenoxy analog is also offered at 98% purity, but its structural mismatch renders it unsuitable for fungicide synthesis [1]. The target compound's commercial availability at this purity grade ensures that researchers can obtain a reliable, high-quality intermediate without the need for costly in-house purification.

Procurement Purity Research Chemical

[4-(3-Methylphenoxy)phenyl]methanol Key Applications


Mefentrifluconazole Synthesis

This compound is the designated intermediate for the synthesis of mefentrifluconazole, a next-generation triazole fungicide with a unique isopropyl alcohol structure and no cross-resistance to existing azoles . The high-yield process using a lanthanoid salt is specifically optimized for this intermediate [1], making it the material of choice for any laboratory or pilot plant aiming to produce mefentrifluconazole or explore SAR around this scaffold.

Antifungal SAR Studies

The 3-methylphenoxy substitution is a key pharmacophore element in a series of highly potent triazole antifungals. Researchers exploring the SAR of phenoxyphenyl alcohols can use this compound as a reference point to evaluate the impact of methyl group position and other modifications on target binding (CYP51) and in vivo efficacy [2]. The compound's established role in generating a 0.5 nM Kd lead provides a benchmark for comparing novel analogs.

Process Chemistry for Agrochemical Intermediates

The dramatic yield improvement (from ~6% to 74.7%) achieved by the CeCl₃-mediated process using this intermediate [1] makes it an excellent case study for developing efficient, scalable routes to complex agrochemical building blocks. Procurement of this compound enables researchers to validate and optimize the patented process for their own applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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